molecular formula C17H15ClO4 B4794242 2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione CAS No. 832739-63-6

2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione

Cat. No.: B4794242
CAS No.: 832739-63-6
M. Wt: 318.7 g/mol
InChI Key: OTFWBAICUDBIPT-UHFFFAOYSA-N
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Description

2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione is an organic compound with the molecular formula C17H15ClO4 It is a derivative of propane-1,3-dione, where two methoxyphenyl groups and one chlorine atom are substituted

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione typically involves the reaction of 3-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to cyclization to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Pyridine or triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran)

Major Products Formed

    Substitution: Derivatives with substituted nucleophiles

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

Scientific Research Applications

2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione
  • 2-Chloro-2-fluoro-1,3-bis(4-methoxyphenyl)propane-1,3-dione

Uniqueness

2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and biological activity. The specific substitution pattern can also affect its solubility and interaction with other molecules, making it distinct from similar compounds.

Properties

CAS No.

832739-63-6

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

2-chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C17H15ClO4/c1-21-13-7-3-5-11(9-13)16(19)15(18)17(20)12-6-4-8-14(10-12)22-2/h3-10,15H,1-2H3

InChI Key

OTFWBAICUDBIPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(C(=O)C2=CC(=CC=C2)OC)Cl

Origin of Product

United States

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